molecular formula C9H11ClF3N B12275329 (2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride

(2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride

Cat. No.: B12275329
M. Wt: 225.64 g/mol
InChI Key: UNACEMBLKCAJJY-UHFFFAOYSA-N
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Description

(2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

(2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

1,1,1-trifluoro-2-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-8(13,9(10,11)12)7-5-3-2-4-6-7;/h2-6H,13H2,1H3;1H

InChI Key

UNACEMBLKCAJJY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(F)(F)F)N.Cl

Origin of Product

United States

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